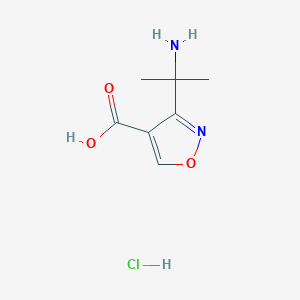

3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a molecular weight of 206.63 .

Molecular Structure Analysis

The molecular structure of this compound includes a double C=N bond and a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group . This stabilizes the structure .Chemical Reactions Analysis

The amino group of this compound and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its IUPAC name is 3-(2-aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride .Aplicaciones Científicas De Investigación

Drug Discovery and Development

Isoxazole rings, such as those found in 3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride , are prevalent in many commercially available drugs due to their significant biological activities . The compound’s structure allows for the creation of diverse drug-like molecules that can bind to various biological targets. Its applications in drug discovery include:

- Anticancer Agents : Isoxazole derivatives have shown potential as anticancer agents, particularly as histone deacetylase (HDAC) inhibitors .

- Antibiotics : The isoxazole moiety is found in antibiotics like sulfamethoxazole, which demonstrates the versatility of this compound in creating antibacterial drugs .

- Neuroactive Drugs : Compounds like muscimol and ibotenic acid, which contain isoxazole rings, act on the central nervous system, suggesting potential applications in neurology .

- Anti-inflammatory and Analgesic : Isoxazole derivatives can be designed to exhibit anti-inflammatory and analgesic properties, expanding the therapeutic potential of this compound .

Biological Activity Profiling

The isoxazole ring is a crucial pharmacophore widely used in medicinal chemistry due to its diverse biological activities. The compound can be utilized to synthesize functionalized isoxazole scaffolds that exhibit various biological activities, such as:

- Antioxidant Properties : Isoxazole derivatives can be synthesized to function as antioxidants, protecting cells from oxidative stress .

- Antimicrobial and Antibacterial : The structural diversity of isoxazole allows for the development of new antimicrobial and antibacterial agents .

Chemical Synthesis and Catalysis

3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride: can be used in metal-free synthetic routes for the synthesis of isoxazoles. This is particularly important in the context of:

- Eco-friendly Synthesis : Developing metal-free synthetic methods reduces the environmental impact and toxicity associated with metal-catalyzed reactions .

- Diversity-Oriented Synthesis : The compound can serve as a starting point for the synthesis of a wide array of isoxazole derivatives, contributing to the diversity in drug design .

Material Science

The isoxazole ring’s ability to bind with various functional groups makes it a candidate for creating novel materials with specific properties. Potential applications include:

- Sensing Applications : Isoxazole derivatives can be incorporated into sensors due to their reactivity and ability to bind selectively to different analytes .

- Drug Delivery Systems : The compound’s structure could be exploited to develop targeted drug delivery systems, enhancing the efficacy of pharmaceuticals .

Nanotechnology

In nanotechnology, isoxazole derivatives can be used to design nanocatalysts and other nanostructured materials. Applications might involve:

- Nanocatalysis : The compound could be used to create catalysts at the nanoscale, improving reaction efficiency and selectivity .

- Nanomedicine : Isoxazole-based nanostructures could be explored for their potential in medical imaging and therapy .

Neurological Research

Given the neuroactive properties of isoxazole derivatives, this compound could be valuable in neurological research, particularly in:

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound “3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride” is an isoxazole derivative. Isoxazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.

Mode of Action

The mode of action would depend on the specific targets of the compound. Given the structural features of isoxazole derivatives, they might interact with their targets through various types of chemical bonds and interactions .

Biochemical Pathways

Isoxazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by “3-(2-Aminopropan-2-yl)isoxazole-4-carboxylic acid hydrochloride” would depend on its specific targets.

Propiedades

IUPAC Name |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.ClH/c1-7(2,8)5-4(6(10)11)3-12-9-5;/h3H,8H2,1-2H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLIKJOQABBKIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC=C1C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2591719.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2591720.png)

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591726.png)

![Ethyl (11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2591730.png)

![N-(4-Fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2591731.png)

![[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/structure/B2591735.png)

![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

![N-[Cyano-(2-fluorophenyl)methyl]-1-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2591739.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2591740.png)